1-(2-Bromoethoxy)-4-tert-butylbenzene
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Overview
Description
“1-(2-Bromoethoxy)-2-bromobenzene” is a laboratory chemical . It’s also known as "2-Bromophenoxyethylbromide" .
Molecular Structure Analysis
The molecular formula for “1-(2-Bromoethoxy)-2-bromobenzene” is C8H8Br2O . The InChI is 1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 . The molecular weight is 279.96 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Bromoethoxy)-2-bromobenzene” include a molecular weight of 279.96 g/mol . The compound is considered hazardous .
Scientific Research Applications
Synthesis and Chemical Reactions
1-(2-Bromoethoxy)-4-tert-butylbenzene and its derivatives are used in various synthesis processes. For instance, the compound has been utilized in the preparation of arylphosphines, demonstrating its versatility in organic synthesis (Komen & Bickelhaupt, 1996).
The compound's reactivity with different reagents like n-BuLi or t-BuLi, often in various solvent systems, is a subject of study. These reactions can significantly vary with changes in solvent composition, indicating the compound's utility in understanding solvent effects on chemical reactions (Bailey, Luderer & Jordan, 2006).
Material Science and Polymer Chemistry
In material science, derivatives of 1-(2-Bromoethoxy)-4-tert-butylbenzene have been utilized in synthesizing polyamides with flexible main-chain ether linkages. These polyamides exhibit useful levels of thermal stability and are noncrystalline, highlighting the compound's role in developing new materials (Hsiao, Yang & Chen, 2000).
The synthesis of novel polyimides using compounds derived from 1-(2-Bromoethoxy)-4-tert-butylbenzene has been reported. These polyimides show high glass transition temperatures and low moisture absorption, indicating potential applications in high-performance materials (Chern & Tsai, 2008).
Organic Chemistry and Catalysis
Research in organic chemistry includes the study of its reactivity in aromatic chlorination, providing insights into the mechanistic pathways of electrophilic and anodic chlorination of aromatic compounds (Appelbaum et al., 2001).
The compound's derivatives have been used in catalysis, such as in the Mizoroki-Heck reaction. This demonstrates the compound's significance in catalytic processes and the synthesis of complex molecules (Yamamoto et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-(2-bromoethoxy)-4-tert-butylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKSVLFLNLWAFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364626 |
Source
|
Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-4-tert-butylbenzene | |
CAS RN |
5952-59-0 |
Source
|
Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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